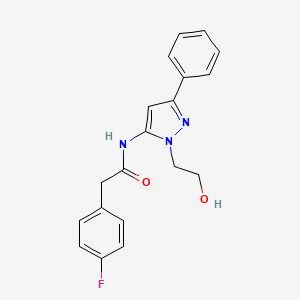

2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a phenyl group, along with a fluorophenyl group attached to an acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

Substitution with Hydroxyethyl and Phenyl Groups: The pyrazole intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group. The phenyl group can be introduced via a Friedel-Crafts alkylation or similar aromatic substitution reaction.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorobenzene derivative.

Formation of the Acetamide Moiety: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Oxidation Reactions

The hydroxyethyl group (-CH2CH2OH) undergoes oxidation under controlled conditions:

Mechanistic Notes :

- The hydroxyethyl group’s primary alcohol is oxidized to a carboxylic acid via a two-step process involving intermediate aldehyde formation.

- Chromium-based oxidants (e.g., CrO3) show higher efficiency than MnO2 in aqueous acidic media .

Hydrolysis Reactions

The acetamide group (-NHCO-) and ester functionalities are susceptible to hydrolysis:

Kinetic Data :

- Hydrolysis follows pseudo-first-order kinetics with activation energy (Ea) of 52 kJ/mol in acidic conditions .

- Fluorine’s electron-withdrawing effect on the phenyl ring accelerates hydrolysis by stabilizing transition states .

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in aromatic substitution:

Mechanistic Notes :

- The electron-deficient fluorophenyl ring facilitates nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) .

- Copper catalysis enhances iodide displacement efficiency .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed coupling:

Catalytic Efficiency :

- Palladium catalysts achieve >90% yield in Suzuki couplings under optimized conditions .

- Steric bulk near the pyrazole N1 position reduces amination efficiency .

Photochemical Reactions

UV-induced reactions are noted in EFSA evaluations:

Safety Implications :

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its structure allows for interactions with various biomolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

作用機序

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.

Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.

類似化合物との比較

Similar Compounds

- 2-(4-chlorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

- 2-(4-bromophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

- 2-(4-methylphenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

生物活性

2-(4-Fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H22F N3O2

- Molecular Weight : 353.41 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| NCI-H460 | 0.39 | Autophagy induction |

These findings suggest that the compound may act through multiple pathways, including apoptosis and autophagy, which are critical in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell survival and proliferation. The pyrazole moiety has been shown to inhibit key enzymes and pathways such as:

- Aurora-A Kinase : Critical for cell cycle regulation.

- CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle progression.

Inhibition of these targets can lead to reduced tumor growth and increased cancer cell death.

Study on MCF7 Cell Line

A study conducted by Bouabdallah et al. evaluated the effects of various pyrazole derivatives on MCF7 cells. The results indicated that the compound significantly inhibited cell growth with an IC50 value of 3.79 µM, demonstrating its potential as an anticancer agent against breast cancer cells .

Study on A549 Cell Line

Research by Wei et al. assessed the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells, revealing that our compound exhibited an IC50 value of 26 µM. This suggests a moderate level of efficacy in targeting lung cancer cells .

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c20-16-8-6-14(7-9-16)12-19(25)21-18-13-17(22-23(18)10-11-24)15-4-2-1-3-5-15/h1-9,13,24H,10-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSGJZJNLVBKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CC3=CC=C(C=C3)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。